molecular formula C18H29ClN2O3 B14423630 2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride CAS No. 80171-75-1

2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride

Cat. No.: B14423630
CAS No.: 80171-75-1
M. Wt: 356.9 g/mol
InChI Key: OLBLOJIWFIPOPY-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride involves several steps. One common synthetic route includes the reaction of piperidine with ethyl chloroformate to form 2-piperidin-1-ium-1-ylethyl chloroformate. This intermediate is then reacted with 3-(propoxymethyl)aniline to form the desired carbamate. The final step involves the addition of hydrochloric acid to form the chloride salt .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: This compound is used in the study of biological systems due to its ability to interact with various biological targets.

    Medicine: In the pharmaceutical industry, this compound is used in the development of drugs for treating various diseases.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride can be compared with other similar compounds, such as:

    2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride: This compound has a similar structure but with a phenoxy group instead of a propoxymethyl group.

    2-piperidin-1-ium-1-ylethyl N-(3-methoxyphenyl)carbamate;chloride: This compound has a methoxy group instead of a propoxymethyl group.

    2-piperidin-1-ium-1-ylethyl N-(3-nonoxyphenyl)carbamate;chloride: This compound has a nonoxy group instead of a propoxymethyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications in research and industry.

Properties

CAS No.

80171-75-1

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-12-22-15-16-7-6-8-17(14-16)19-18(21)23-13-11-20-9-4-3-5-10-20;/h6-8,14H,2-5,9-13,15H2,1H3,(H,19,21);1H

InChI Key

OLBLOJIWFIPOPY-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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